diethyl-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

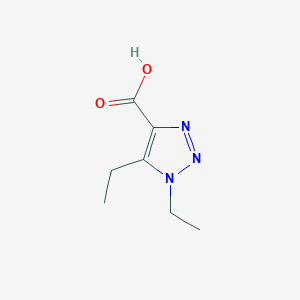

Diethyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Diethyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of the 1H-1,2,4-triazole class of compounds 1h-1,2,4-triazole derivatives have been reported to exhibit antiviral and antitumor activities .

Mode of Action

It is known that 1h-1,2,4-triazole derivatives can interact with multiple receptors, leading to various biological effects . The interaction of the compound with its targets can lead to changes in cellular processes, potentially contributing to its pharmacological activity.

Biochemical Pathways

1h-1,2,4-triazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 113075 Da , which is within the range generally considered favorable for oral bioavailability.

Result of Action

1h-1,2,4-triazole derivatives have been associated with antiviral and antitumor activities , suggesting that they may have effects at the molecular and cellular levels.

Activité Biologique

Diethyl-1H-1,2,3-triazole-4-carboxylic acid (DETA) is a compound that has garnered attention due to its diverse biological activities. This article delves into its structure, synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique triazole ring structure, which contains three nitrogen atoms contributing to its chemical reactivity and biological properties. It has the molecular formula and a CAS number of 1267130-92-6. The compound typically appears as a white to off-white powder and exhibits moderate solubility in both water and organic solvents.

Synthesis

The synthesis of DETA generally involves reactions that incorporate the triazole ring with various substituents, enhancing its biological activity. These synthetic pathways can lead to derivatives with improved properties and efficacy in biological applications .

Antimicrobial Properties

DETA has been extensively studied for its antimicrobial potential. Research indicates that it demonstrates effectiveness against various bacterial strains. Its mechanism of action is not fully understood; however, it is believed to interact with microbial targets leading to growth inhibition .

Antitumor Activity

The compound has also been evaluated for its anticancer properties. A study highlighted the structure–activity relationship (SAR) of triazole derivatives, indicating that modifications to the triazole scaffold can enhance cytotoxic effects against cancer cell lines such as HepG2, HCT-116, and MCF-7. DETA's triazole moiety is essential for its anticancer activity, suggesting that similar compounds could be developed for therapeutic use .

Buffering Capacity

In cell culture applications, DETA serves as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5. This property is crucial for optimal cell growth and function in various biochemical assays.

Table 1: Summary of Biological Activities of DETA

Applications De Recherche Scientifique

Biochemical Applications

Buffering Agent in Cell Culture:

Diethyl-1H-1,2,3-triazole-4-carboxylic acid is primarily utilized as a non-ionic organic buffering agent in cell culture media. It maintains pH levels between 6 and 8.5, which is essential for optimal cell growth and function. This buffering capacity is crucial in experiments involving sensitive biological systems where pH fluctuations can adversely affect cellular processes .

Antimicrobial Properties:

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its mechanism involves interaction with microbial targets, leading to inhibition of growth or activity. This property positions this compound as a potential candidate for developing new antimicrobial agents .

Pharmacological Applications

PXR Inhibition:

Recent studies have investigated the role of triazole derivatives, including this compound, as inhibitors of the Pregnane X receptor (PXR), which is a key regulator of drug metabolism. Compounds that can selectively inhibit PXR may help mitigate adverse drug responses caused by PXR activation. The exploration of diethyl derivatives has led to the identification of selective PXR antagonists with low toxicity profiles .

Synthetic Chemistry

Reactivity and Derivative Development:

this compound serves as a precursor for synthesizing various derivatives with enhanced properties. The presence of the diethyl group enhances the compound's solubility and biological activity compared to other triazole derivatives. This characteristic makes it a valuable building block in synthetic organic chemistry .

Comparison Table of Triazole Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Contains a diethyl group and carboxylic acid | Effective buffer in biological systems |

| Ethyl 1H-1,2,3-triazole-4-carboxylate | Lacks diethyl substituents | Less soluble compared to diethyl derivative |

| 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid | Contains amino furazan moiety | Exhibits different antimicrobial properties |

Case Studies

Study on Antimicrobial Activity:

In a study examining the antimicrobial efficacy of this compound against specific bacterial strains, results showed significant inhibition at varying concentrations. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity that could lead to its development as an antimicrobial agent.

Buffering Capacity in Cell Cultures:

Another investigation focused on the buffering capacity of this compound in maintaining pH stability during cell culture experiments. The results indicated that this compound effectively stabilized pH levels over extended periods compared to traditional buffers like MOPS (3-(N-morpholino)propanesulfonic acid), suggesting its potential for use in sensitive biological assays .

Propriétés

IUPAC Name |

1,5-diethyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-5-6(7(11)12)8-9-10(5)4-2/h3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYNHENSHQXWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.